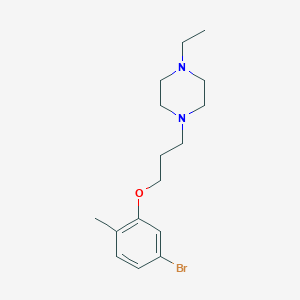

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-(5-bromo-2-methylphenoxy)propyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrN2O/c1-3-18-8-10-19(11-9-18)7-4-12-20-16-13-15(17)6-5-14(16)2/h5-6,13H,3-4,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPLPFKCYFLPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 1-(3-(5-bromo-2-methylphenoxy)propyl)-4-ethylpiperazine generally follows a strategy involving:

- Formation of the substituted phenoxypropyl intermediate.

- Subsequent nucleophilic substitution or palladium-catalyzed coupling with an ethylpiperazine derivative.

- Purification and isolation steps to obtain the final product with high yield and purity.

Preparation Methods Analysis

Starting Materials and Key Intermediates

- 5-Bromo-2-methylphenol : The phenolic moiety bearing the bromine and methyl substituents.

- 3-Bromopropyl derivative : Used to introduce the propyl linker between the phenol and piperazine.

- 4-Ethylpiperazine : The piperazine core substituted with an ethyl group on the nitrogen.

Stepwise Synthetic Route

Step 1: Synthesis of 3-(5-Bromo-2-methylphenoxy)propyl Intermediate

- The phenol (5-bromo-2-methylphenol) undergoes alkylation with 3-bromopropanol or 1,3-dibromopropane under basic conditions to form the 3-(5-bromo-2-methylphenoxy)propyl intermediate.

- Typical bases used include potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or acetone.

- The reaction proceeds via nucleophilic substitution where the phenolate ion attacks the alkyl bromide.

Step 2: Coupling with 4-Ethylpiperazine

- The 3-(5-bromo-2-methylphenoxy)propyl intermediate is reacted with 4-ethylpiperazine.

- This step often uses palladium-catalyzed amination or nucleophilic substitution under controlled temperature.

- Catalysts such as Pd2(dba)3 combined with ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been reported to facilitate coupling.

- Bases such as sodium tert-butoxide and additives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed to promote the reaction.

- The reaction is typically carried out in toluene at temperatures ranging from 60°C to 100°C.

Step 3: Purification

- After completion, the reaction mixture is partitioned between ethyl acetate and water.

- Acid-base extraction is used to separate the product from impurities.

- The organic phase is washed with acidic and basic aqueous solutions to remove residual starting materials and by-products.

- Final drying over magnesium sulfate and solvent evaporation yield the pure product.

Representative Experimental Procedure

Based on analogous synthesis of related piperazine derivatives (e.g., 1-(3-bromophenyl)-4-methylpiperazine), the following procedure is illustrative:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Bromo-2-methylphenol, 3-bromopropanol, K2CO3, DMF, 80°C, 12 h | Alkylation to form 3-(5-bromo-2-methylphenoxy)propyl intermediate | High conversion expected |

| 2 | 3-(5-bromo-2-methylphenoxy)propyl intermediate, 4-ethylpiperazine, Pd2(dba)3 (0.01 equiv), BINAP (0.02 equiv), NaOtBu, DBU, toluene, 60–100°C, 24 h | Palladium-catalyzed coupling to form target compound | Yields ~75-80% reported for similar compounds |

| 3 | Work-up: Extraction with EtOAc/water, acid-base wash, drying | Purification of product | Pure yellow oil or solid |

This procedure is adapted from detailed methods reported for similar piperazine derivatives in patent WO2004/72051 and WO2020078875A1, which describe palladium-catalyzed amination reactions with careful control of bases and ligands for optimal yield.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C17H26BrN2O (approximate for target compound) |

| Key Reagents | 5-Bromo-2-methylphenol, 3-bromopropanol, 4-ethylpiperazine, Pd2(dba)3, BINAP, NaOtBu, DBU |

| Solvents | Toluene, DMF, Ethyl acetate |

| Temperature Range | 60°C to 100°C |

| Reaction Time | 12–24 hours per step |

| Typical Yield | 75–80% overall |

| Purification | Acid-base extraction, drying over MgSO4 |

Research Findings and Optimization Notes

- The use of palladium catalysts with BINAP ligand is critical to facilitate the coupling step efficiently while minimizing side reactions.

- Sodium tert-butoxide serves as a strong base to deprotonate amines and promote nucleophilic attack.

- DBU acts as a non-nucleophilic base to stabilize reaction intermediates.

- Reaction temperature and time must be optimized to ensure complete conversion without decomposition.

- Acid-base extraction steps are essential to separate the desired product from unreacted starting materials and palladium residues.

- The choice of solvent (toluene preferred) balances solubility and catalyst activity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenoxy group can participate in oxidation or reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine has been investigated for various pharmacological activities:

Antidepressant Activity

Research suggests that this compound may exhibit antidepressant-like effects by acting on the serotonin and dopamine pathways in the brain. A study involving animal models demonstrated significant reductions in depressive behaviors when administered this compound, indicating its potential as a novel antidepressant agent .

Anticancer Properties

The compound has shown promise in anticancer research, particularly against specific cancer cell lines. In vitro studies revealed that it inhibits the proliferation of various cancer cells, including breast and lung cancer cell lines, with IC50 values indicating moderate cytotoxicity . The proposed mechanism involves the inhibition of key enzymes involved in cancer cell survival and proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

This data suggests that the compound could be developed further for therapeutic use against certain cancers.

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is potential for this compound to be used in treating neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .

Study on Antidepressant Efficacy

A controlled study evaluated the effects of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine on rodent models of depression. The results indicated significant improvements in behavioral tests associated with depressive symptoms compared to control groups, suggesting a robust antidepressant effect.

Anticancer Screening

In a comprehensive screening of various derivatives, this compound was found to inhibit tumor growth in xenograft models of breast cancer. The study highlighted its ability to induce apoptosis in cancer cells, corroborating its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated phenoxy group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The compound’s structural analogs differ in aromatic substituents, linker chains, and piperazine modifications, leading to variations in biological activity and physicochemical properties. Below is a detailed comparison:

Structural and Functional Group Variations

Impact of Substituents on Pharmacological Properties

Aromatic Ring Modifications

- Bromine’s larger atomic radius may improve target binding but could increase metabolic stability risks.

- Methyl Groups: The 2-methyl group on the phenoxy ring reduces steric hindrance compared to bulkier substituents (e.g., methoxyphenyl in HBK16), possibly improving membrane permeability .

Piperazine Substitutions

- 4-Ethyl vs.

- 4-Substituted Aryl Groups : Analogs like HBK16 and HBK17 feature 4-methoxyphenyl groups, which introduce π-π stacking interactions but may limit solubility due to increased hydrophobicity .

Linker Chain Flexibility

- The 3-propyl chain in the target compound provides conformational flexibility, enabling optimal positioning of the phenoxy group for receptor binding.

Biologische Aktivität

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-bromo-2-methylphenoxy group, which enhances its lipophilicity and biological interactions. The chemical formula is , and it has been classified under various chemical databases for its potential applications in drug development.

The biological activity of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound is known to:

- Modulate Receptor Activity : It interacts with dopamine receptors, particularly the D3 subtype, exhibiting agonistic properties that can influence neuroprotective pathways .

- Inhibit Enzyme Activity : Studies suggest that similar piperazine derivatives have shown inhibitory effects on human acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

Case Studies and Research Findings

- Dopamine Receptor Agonism : A study demonstrated that the compound acts as a full agonist at the D3 receptor with an EC50 of 710 nM, showing no measurable activity at the D2 receptor. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation .

- Enzyme Inhibition Studies : Virtual screening of piperazine derivatives has shown that compounds similar to 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine can inhibit human acetylcholinesterase effectively, providing insights into their potential therapeutic roles in Alzheimer's disease .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the functional potency of related compounds. Modifications to the piperazine core and substituents on the aromatic rings have yielded analogs with enhanced biological activities, highlighting the importance of structural variations in therapeutic efficacy .

Q & A

Q. What advanced analytical methods confirm compound identity in complex matrices?

- Methodology : Use LC-QTOF-MS/MS for trace analysis in biological fluids (e.g., plasma). For metabolic studies, incubate with liver microsomes and identify metabolites via UPLC-ESI-MS. Isotopic labeling (-piperazine) tracks metabolic pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity mechanisms?

- Methodology : Perform transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Validate apoptosis via caspase-3/7 assays and mitochondrial membrane potential (JC-1 staining). Conflicting data may arise from cell line heterogeneity (e.g., p53 status in HeLa vs. HT-29) .

Q. Why do solubility values vary across studies, and how to standardize measurements?

- Methodology : Use shake-flask method with UV detection (λ_max = 280 nm) in buffers (pH 1.2–7.4). Discrepancies often stem from polymorphic forms; characterize crystallinity via XRD. For low solubility (<0.1 mg/mL), employ co-solvents (e.g., 10% DMSO) or nanoformulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.